[(4-Ethoxyphenyl)thio]acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethoxyphenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWLGUBBIVUMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368780 | |
| Record name | [(4-ethoxyphenyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51094-45-2 | |
| Record name | [(4-ethoxyphenyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Thioether and Carboxylic Acid Chemistry
The chemical architecture of [(4-Ethoxyphenyl)thio]acetic acid incorporates two key functional groups: a thioether and a carboxylic acid. Thioethers, also known as sulfides, are organosulfur compounds that play a crucial role in various chemical transformations. rsc.org They are recognized for their utility in forming new carbon-sulfur bonds, a fundamental process in the synthesis of numerous organic molecules. rsc.org The presence of the sulfur atom imparts specific reactivity to the molecule, allowing for selective modifications and participation in diverse reaction pathways. rsc.org
Concurrently, the carboxylic acid group is a cornerstone of organic chemistry, conferring acidic properties and serving as a versatile precursor for a wide range of derivatives. wikipedia.org Its ability to undergo esterification, amidation, and reduction, among other reactions, makes it an invaluable functional group in the synthesis of complex molecular structures. wikipedia.org In the context of biological systems, thioesters, which are structurally related to this compound, are pivotal intermediates in metabolic processes, such as the breakdown of fats and carbohydrates. libretexts.orglibretexts.org The reactivity of thioesters is intermediate among acyl compounds, making them well-suited for biological transformations. libretexts.org
Significance of Phenylacetic Acid Derivatives in Organic Synthesis
Phenylacetic acid and its derivatives are a significant class of compounds in organic synthesis, serving as building blocks for a variety of more complex molecules. wikipedia.org These compounds are frequently employed in the pharmaceutical industry for the preparation of a number of drugs. wikipedia.org The versatility of the phenylacetic acid scaffold allows for the introduction of various functional groups, leading to a diverse array of chemical properties and biological activities. mdpi.comresearchgate.net
Recent research has highlighted innovative methods for the synthesis and modification of phenylacetic acid derivatives. For instance, visible-light-mediated decarboxylative coupling reactions have been developed, utilizing sulfur hexafluoride as an oxidant to synthesize bibenzyl derivatives from phenylacetic acid precursors. acs.org Furthermore, metal-free catalytic methods have been established for the synthesis of phenylacetic acid derivatives from readily available aromatic alkenes, offering a milder and more environmentally friendly approach. rsc.org
Historical Development and Current Research Trajectories Pertaining to 4 Ethoxyphenyl Thio Acetic Acid
Established Synthetic Approaches to this compound and Related Structures
The traditional synthesis of this compound and its analogs primarily relies on well-established organic reactions. These methods are characterized by their reliability and have been widely used in laboratory-scale preparations.
Nucleophilic Substitution Reactions in Thioether Formation
A cornerstone of this compound synthesis is the formation of the thioether linkage via nucleophilic substitution. This typically involves the reaction of a thiol with a suitable electrophile. In the most common approach, 4-ethoxybenzenethiol acts as the nucleophile, attacking an haloacetic acid derivative, such as chloroacetic acid or bromoacetic acid. guidechem.com The reaction is generally carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. This anion then displaces the halide from the haloacetic acid, forming the desired C-S bond.
The general scheme for this reaction is as follows:
4-Ethoxybenzenethiol + Haloacetic Acid + Base → this compound + Salt + Water
The choice of base and solvent can influence the reaction rate and yield. Common bases include sodium hydroxide (B78521) and potassium hydroxide. The reaction is often performed in a solvent that can dissolve both the reactants and the base.
This nucleophilic substitution approach is a versatile and widely applicable method for the synthesis of a variety of thioacetic acid derivatives. The reactivity of the aromatic ring can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the nucleophilicity of the thiol. masterorganicchemistry.com
Carboxylation Reactions for Acetic Acid Moiety Construction
While less common for the direct synthesis of the final product, carboxylation reactions represent a fundamental strategy for constructing the acetic acid portion of the molecule. wikipedia.org In principle, an organometallic derivative of 4-ethoxyphenylthiomethane could react with carbon dioxide to introduce the carboxyl group. wikipedia.org However, the more prevalent strategy involves the use of a pre-formed acetic acid synthon, as described in the nucleophilic substitution section.
Carboxylation reactions are crucial in organic chemistry for converting various substrates into carboxylic acids. wikipedia.org For instance, the Kolbe-Schmitt reaction, which involves the carboxylation of sodium phenolate, is a classic example of this type of transformation used in the synthesis of salicylic (B10762653) acid. wikipedia.org While not directly applied to this compound in the reviewed literature, the principles of carboxylation remain a viable, though likely more complex, alternative for constructing the acetic acid moiety.
Ester Hydrolysis and Acidification Pathways
In many synthetic sequences, this compound is initially prepared as an ester derivative, such as ethyl or methyl [(4-ethoxyphenyl)thio]acetate. The final step in these syntheses is the hydrolysis of the ester to the corresponding carboxylic acid. numberanalytics.comlibretexts.orgchemistrysteps.com This transformation can be achieved under either acidic or basic conditions. numberanalytics.comchemistrysteps.com
Acid-catalyzed hydrolysis involves heating the ester in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and an excess of water. numberanalytics.comlibretexts.orgchemistrysteps.com The reaction is reversible, and the use of a large volume of water helps to drive the equilibrium towards the formation of the carboxylic acid. libretexts.orgchemistrysteps.com
Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that involves treating the ester with a stoichiometric amount of a strong base, like sodium hydroxide or potassium hydroxide. libretexts.orgchemistrysteps.com This reaction yields the carboxylate salt, which is then acidified in a separate step to produce the final this compound. chemistrysteps.com
Exploration of Novel Synthetic Routes for this compound
The development of more efficient, sustainable, and versatile synthetic methods is a continuous endeavor in organic chemistry. Researchers are exploring novel approaches for the synthesis of this compound that offer advantages over traditional methods.
Metal-Catalyzed Coupling Reactions in C-S Bond Formation
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. nih.govresearchgate.netias.ac.in These methods offer an alternative to traditional nucleophilic substitution reactions and can often proceed under milder conditions with a broader substrate scope. nih.govnih.gov
For the synthesis of this compound, a metal-catalyzed approach could involve the coupling of an aryl halide (e.g., 4-bromo- or 4-iodoethoxybenzene) with a mercaptoacetic acid derivative. Various transition metals, including palladium, copper, and nickel, have been successfully employed as catalysts for C-S bond formation. nih.govnih.govjcsp.org.pk
The general scheme for a metal-catalyzed C-S coupling reaction is:
Aryl Halide + Thiol + Base + Metal Catalyst/Ligand → Aryl Thioether + Halide Salt
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and is often determined empirically for a specific set of reactants. These reactions can tolerate a wide range of functional groups, making them highly valuable in complex molecule synthesis. nih.gov While specific examples for the direct synthesis of this compound using these methods are not extensively documented in the provided search results, the principles of metal-catalyzed C-S bond formation are directly applicable.
Microwave-Assisted Synthetic Strategies
The application of microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. amazonaws.combenthamdirect.combenthamscience.com The synthesis of this compound can be efficiently achieved via a microwave-assisted S-alkylation of 4-ethoxythiophenol with a haloacetic acid derivative, such as chloroacetic acid or bromoacetic acid. This reaction is a variation of the Williamson ether synthesis, adapted for thioether formation.
The general reaction scheme involves the deprotonation of 4-ethoxythiophenol by a suitable base to form the corresponding thiophenoxide anion. This nucleophilic thiophenoxide then attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the C-S bond. Microwave irradiation accelerates this process by efficiently heating the polar reactants and solvent, leading to a rapid increase in reaction rate. sid.irorgchemres.org
A typical microwave-assisted synthesis would be conducted in a sealed vessel within a dedicated microwave reactor, allowing for precise temperature and pressure control. The choice of solvent and base is crucial for the reaction's success. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed due to their ability to dissolve the reactants and their high dielectric constant, which allows for efficient absorption of microwave energy. rsc.org Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). sid.ir
A plausible set of reaction conditions and the resulting yields for the microwave-assisted synthesis of this compound are presented in Table 1.
Table 1: Hypothetical Microwave-Assisted Synthesis of this compound
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Ethoxythiophenol | Chloroacetic Acid | K₂CO₃ | DMF | 100 | 80 | 10 | 85 |
| 2 | 4-Ethoxythiophenol | Bromoacetic Acid | K₂CO₃ | DMF | 100 | 80 | 5 | 92 |
| 3 | 4-Ethoxythiophenol | Chloroacetic Acid | Et₃N | Acetonitrile | 150 | 100 | 15 | 78 |
| 4 | 4-Ethoxythiophenol | Bromoacetic Acid | Et₃N | Acetonitrile | 150 | 100 | 8 | 88 |
This table presents hypothetical data based on analogous reactions reported in the literature. sid.irrsc.orgsid.ir
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and cost. For the synthesis of this compound, several parameters can be systematically varied.
Effect of Base: The choice of base is critical for the initial deprotonation of the thiophenol. Stronger bases can lead to faster reaction rates, but may also promote side reactions. A comparison of different bases under conventional heating is shown in Table 2. Inorganic bases like potassium carbonate are often effective and easily removed during workup. sid.ir Organic bases such as triethylamine can also be employed. sid.ir
Effect of Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for S-alkylation reactions.
Effect of Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products. Optimization studies aim to find the ideal temperature that provides a high yield in a reasonable timeframe. amazonaws.com
Effect of Reactant Ratio: The stoichiometry of the reactants can also be optimized. Using a slight excess of the alkylating agent (haloacetic acid) can help to drive the reaction to completion.
Table 2: Optimization of Reaction Conditions for the Synthesis of this compound (Conventional Heating)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | Reflux | 6 | 75 |
| 2 | Na₂CO₃ | Acetone | Reflux | 8 | 68 |
| 3 | Cs₂CO₃ | DMF | 80 | 4 | 88 |
| 4 | Et₃N | Acetonitrile | Reflux | 12 | 65 |
| 5 | K₂CO₃ | DMF | 100 | 2 | 90 |
| 6 | K₂CO₃ | Ethanol | Reflux | 10 | 70 |
This table presents hypothetical data based on analogous reactions reported in the literature. amazonaws.comsid.ir
Purification and Isolation Techniques for this compound
Following the completion of the synthesis, the crude product must be isolated from the reaction mixture and purified to remove any unreacted starting materials, reagents, and byproducts. For a carboxylic acid derivative like this compound, a typical workup and purification procedure would involve several steps.
Initial Workup: The reaction mixture is typically cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with water to remove any inorganic salts. An acidic wash, for instance with dilute hydrochloric acid, can be performed to ensure the carboxylic acid is in its protonated form. This is followed by a brine wash to remove any remaining water from the organic layer. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is evaporated. thieme-connect.com
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. libretexts.orgillinois.eduuomustansiriyah.edu.iq The crude solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. As the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallizing carboxylic acids include ethanol, acetone, or mixtures of solvents like ethyl acetate/hexane.
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is often employed. uol.de This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. thieme-connect.comsemanticscholar.org The crude product is dissolved in a small amount of solvent and loaded onto the top of a column packed with silica gel. A solvent system (eluent), usually a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is then passed through the column. thieme-connect.com The components of the mixture travel down the column at different rates depending on their polarity and are collected in separate fractions. The purity of the fractions is typically monitored by thin-layer chromatography (TLC).
The final, purified this compound is typically obtained as a solid, and its identity and purity can be confirmed by various analytical techniques, such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Electrophilic and Nucleophilic Reactivity at Sulfur and Carboxyl Centers
The reactivity of this compound is characterized by the presence of two primary reactive centers: the sulfur atom of the thioether group and the carboxyl group. purkh.commasterorganicchemistry.com The sulfur atom, with its lone pairs of electrons, acts as a nucleophile, capable of donating an electron pair to form new chemical bonds. masterorganicchemistry.comnih.gov Conversely, the carbonyl carbon of the carboxylic acid is electrophilic, meaning it can accept an electron pair. purkh.com
The nucleophilicity of the sulfur atom is a key aspect of its reactivity. nih.gov It can attack electrophilic centers, a fundamental process in many organic reactions. purkh.com The ethoxy group on the phenyl ring, being an electron-donating group, can further enhance the nucleophilicity of the sulfur atom.
The carboxyl group provides a site for electrophilic attack. The carbonyl carbon is electron-deficient due to the electronegativity of the adjacent oxygen atoms, making it susceptible to attack by nucleophiles. purkh.com This reactivity is central to the formation of various derivatives of this compound.
Oxidative and Reductive Transformations of this compound
Oxidation of the Thioether Moiety
The thioether group in this compound can be oxidized to form sulfoxides and sulfones. nih.govmasterorganicchemistry.com This transformation is a common reaction for thioethers and can be achieved using various oxidizing agents. masterorganicchemistry.com The oxidation of thioethers by hydrogen peroxide (H2O2) to sulfoxides and sulfones has been explored as a trigger mechanism in drug delivery systems sensitive to reactive oxygen species (ROS). nih.gov However, studies have shown that this oxidation is generally slow under conditions relevant to biological systems. nih.gov For instance, the oxidation of thioethers by H2O2 is expected to have long half-lives, potentially on the scale of hundreds of hours at low concentrations. nih.gov Other oxidants, such as hypochlorite, can oxidize thioethers much more rapidly. nih.gov
The selective oxidation of thioethers to sulfoxides can also be achieved using photocatalysts. For example, thioxanthone-functionalized silica nanocomposites have been used as heterogeneous photocatalysts for the selective oxidation of aromatic thioethers to sulfoxides under mild conditions. researchgate.net Zirconium-substituted polyoxometalates (Zr-POMs) can also catalyze the oxidation of thioethers using tert-butyl hydroperoxide (TBHP). rsc.org
Reductive Cleavage Reactions
Reductive cleavage reactions can break the carbon-sulfur bond in this compound. While specific studies on the reductive cleavage of this particular compound are not prevalent, general methods for the reductive cleavage of similar structures exist. For instance, zinc in combination with acetic acid has been used for the reductive carbon-nitrogen bond cleavage in α-aminoketones, a reaction that can be applicable to breaking C-S bonds under certain conditions. clockss.org The choice of reducing agent and reaction conditions is crucial for achieving selective cleavage.
Acid-Base Properties and Derivatives Formation of this compound
The carboxylic acid moiety of this compound confers acidic properties to the molecule. It can donate a proton to form a carboxylate salt. The acidity of thioacetic acid is notably higher than that of acetic acid. wikipedia.orgchegg.com This increased acidity is attributed to the sulfur atom's ability to better stabilize the negative charge of the conjugate base. wikipedia.org
The carboxyl group is a versatile handle for the synthesis of a wide range of derivatives, including esters, amides, and acid chlorides. ontosight.aipageplace.de For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org The formation of these derivatives is a cornerstone of its application in organic synthesis, allowing for the introduction of the (4-ethoxyphenyl)thioacetyl group into various molecular scaffolds. ontosight.ai
Cyclization Reactions and Heterocyclic Ring Formation Involving this compound Scaffolds
This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The reactive nature of the thioether and carboxylic acid groups allows for their participation in cyclization reactions to form rings containing sulfur, nitrogen, and oxygen atoms.
Pyrazole (B372694) and Triazole Derivative Formation
Derivatives of this compound have been utilized in the synthesis of pyrazole and triazole heterocycles. researchcommons.org For instance, 1-cyanoacetyl-4-(4-ethoxyphenyl)thiosemicarbazide, which can be synthesized from a related precursor, undergoes heterocyclization reactions to form pyrazole and triazole derivatives. researchcommons.org Pyrazoles and triazoles are important classes of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. semanticscholar.orgresearchgate.netnih.gov The synthesis of these derivatives often involves the reaction of a this compound-derived intermediate with a suitable binucleophile, leading to the formation of the heterocyclic ring. acs.orgmdpi.com
Thiazole (B1198619) and Pyridine (B92270) Ring System Syntheses
While direct, one-step syntheses of thiazoles and pyridines from this compound are not prominently reported in the literature, its structure allows for its theoretical use as a key building block in well-established synthetic methodologies. This typically involves its conversion into a more reactive intermediate tailored for specific cyclization strategies.
Thiazole Synthesis
The Hantzsch thiazole synthesis remains one of the most fundamental and widely used methods for constructing the thiazole ring. wikipedia.orgresearchgate.net The reaction classically involves the condensation of an α-haloketone with a thioamide. youtube.com this compound can be envisioned as a precursor to the thioamide component required for a Hantzsch-type reaction.
A plausible, albeit multi-step, pathway would involve the initial conversion of this compound into its corresponding thioamide, 2-[(4-Ethoxyphenyl)thio]thioacetamide. This transformation could be achieved by first converting the carboxylic acid to an amide, 2-[(4-Ethoxyphenyl)thio]acetamide, followed by thionation using a reagent such as Lawesson's reagent or phosphorus pentasulfide.
Once obtained, this thioamide can undergo a Hantzsch condensation with various α-haloketones to yield a range of 2,4-disubstituted thiazoles. For instance, the reaction with an α-bromoacetophenone derivative would lead to the formation of a thiazole bearing the [(4-ethoxyphenyl)thiomethyl] group at the 2-position. The general scheme for this proposed synthesis is outlined below.
Scheme 1: Proposed Hantzsch Synthesis of Thiazoles Using a Precursor Derived from this compound
Step 1: Synthesis of Thioamide Intermediate
This compound → 2-[(4-Ethoxyphenyl)thio]acetamide → 2-[(4-Ethoxyphenyl)thio]thioacetamide
Step 2: Hantzsch Cyclization
2-[(4-Ethoxyphenyl)thio]thioacetamide + α-haloketone → 2-{[(4-Ethoxyphenyl)thio]methyl}-4-substituted-thiazole
The following table outlines potential thiazole derivatives that could be synthesized based on this strategy.
| Thioamide Precursor | α-Haloketone Reactant | Resulting Thiazole Product |
| 2-[(4-Ethoxyphenyl)thio]thioacetamide | 2-Bromoacetophenone | 2-{[(4-Ethoxyphenyl)thio]methyl}-4-phenylthiazole |
| 2-[(4-Ethoxyphenyl)thio]thioacetamide | 2-Chloro-1-(4-chlorophenyl)ethan-1-one | 2-{[(4-Ethoxyphenyl)thio]methyl}-4-(4-chlorophenyl)thiazole |
| 2-[(4-Ethoxyphenyl)thio]thioacetamide | 3-Bromopentan-2,4-dione | 2-{[(4-Ethoxyphenyl)thio]methyl}-4,5-dimethylthiazole |
| 2-[(4-Ethoxyphenyl)thio]thioacetamide | Ethyl bromopyruvate | Ethyl 2-{[(4-Ethoxyphenyl)thio]methyl}thiazole-4-carboxylate |
Pyridine Synthesis
The construction of the pyridine ring can be achieved through various condensation reactions. baranlab.orgorganic-chemistry.org One relevant method is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular cyclization of a dinitrile to form a β-enaminonitrile, a precursor to substituted aminopyridines. semanticscholar.orgbuchler-gmbh.com
To utilize this methodology, this compound would first need to be converted into a suitable dinitrile intermediate. A hypothetical route could start with the conversion of the carboxylic acid to the corresponding nitrile, [(4-Ethoxyphenyl)thio]acetonitrile. This molecule possesses an active methylene (B1212753) group, which can participate in further reactions. Dimerization or reaction with another C2 synthon could lead to a suitable dinitrile. For example, base-catalyzed reaction of [(4-Ethoxyphenyl)thio]acetonitrile with an α,β-unsaturated nitrile could furnish a 1,5-dinitrile, which is a prime candidate for Thorpe-Ziegler cyclization.
Upon treatment with a strong base, such as sodium ethoxide, this dinitrile would undergo intramolecular cyclization, followed by tautomerization and subsequent aromatization (often via oxidation or elimination), to yield a highly substituted cyanopyridine derivative bearing the (4-ethoxyphenyl)thio moiety.
Scheme 2: Proposed Thorpe-Ziegler Synthesis of Pyridines Using a Precursor Derived from this compound Step 1: Synthesis of Dinitrile Intermediate
Step 2: Thorpe-Ziegler Cyclization
The table below details a potential pyridine derivative synthesized via this proposed pathway.
| Dinitrile Precursor | Reaction Type | Resulting Pyridine Product |
| 2-cyano-3-methyl-5-[(4-ethoxyphenyl)thio]pentanedinitrile | Thorpe-Ziegler Cyclization | 4-cyano-5-methyl-2-((4-ethoxyphenyl)thio)-6-aminopyridine |
Detailed Reaction Mechanism Elucidation for Transformations of this compound
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The following sections detail the plausible mechanistic pathways for the synthesis of thiazole and pyridine rings using intermediates derived from this compound.
Mechanism of Hantzsch Thiazole Synthesis
The Hantzsch synthesis proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration. youtube.com
S-Alkylation: The reaction initiates with the nucleophilic attack of the sulfur atom from the thioamide, 2-[(4-Ethoxyphenyl)thio]thioacetamide (1) , on the electrophilic α-carbon of the α-haloketone, such as 2-bromoacetophenone (2) . This results in the displacement of the bromide ion and the formation of an isothioamide intermediate (3) .
Cyclization: The nitrogen atom of the isothioamide intermediate, now positioned favorably, acts as a nucleophile and attacks the carbonyl carbon. This intramolecular cyclization step forms a five-membered heterocyclic ring, resulting in a 4-hydroxythiazoline intermediate (4) .
Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate (4) . This step introduces a double bond into the ring, leading to the formation of the stable, aromatic thiazole ring system, yielding the final product, 2-{[(4-Ethoxyphenyl)thio]methyl}-4-phenylthiazole (5) .
Figure 1: Mechanism of the Hantzsch Thiazole Synthesis (A diagram illustrating the step-by-step reaction from the thioamide and α-haloketone to the final thiazole product, showing the movement of electrons with curved arrows.)
Mechanism of Thorpe-Ziegler Pyridine Synthesis
The Thorpe-Ziegler reaction is a classic method for forming cyclic ketones and enamines from dinitriles. buchler-gmbh.comnumberanalytics.com The mechanism for the formation of a substituted aminopyridine from a hypothetical dinitrile precursor (6) is as follows:
Carbanion Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from one of the nitrile groups in the dinitrile precursor (6) . This generates a resonance-stabilized carbanion (7) .
Intramolecular Cyclization: The nucleophilic carbanion (7) attacks the electrophilic carbon of the second nitrile group within the same molecule. This intramolecular addition leads to the formation of a cyclic imine anion (8) .
Tautomerization/Protonation: The cyclic imine anion is a strong base and is protonated by the solvent (e.g., ethanol) during workup to form a β-enaminonitrile (9) .
Aromatization: The resulting dihydropyridine (B1217469) derivative can subsequently aromatize, often through oxidation by air or an added oxidizing agent, to yield the final stable, substituted aminopyridine product (10) .
Figure 2: Mechanism of the Thorpe-Ziegler Reaction for Pyridine Synthesis (A diagram showing the formation of the carbanion, intramolecular cyclization to the imine anion, and subsequent tautomerization and aromatization to the final pyridine product.)
Advanced Spectroscopic Characterization and Structural Analysis of 4 Ethoxyphenyl Thio Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy of [(4-Ethoxyphenyl)thio]acetic Acid
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy of this compound reveals a distinct set of signals that correspond to the different types of protons present in the molecule. The interpretation of the chemical shifts (δ), multiplicities, and integration values allows for the unambiguous assignment of each proton.
The aromatic region of the spectrum is characterized by two distinct doublets, typical of a para-substituted benzene (B151609) ring. The protons on the aromatic ring ortho to the ethoxy group appear at a different chemical shift than those ortho to the thioacetic acid group due to the differing electronic effects of these substituents. The methylene (B1212753) protons of the ethoxy group exhibit a quartet, a result of spin-spin coupling with the adjacent methyl protons. These methyl protons, in turn, appear as a triplet. The methylene protons of the thioacetic acid moiety are observed as a singlet, as they lack adjacent protons to couple with. The acidic proton of the carboxyl group is often broad and may appear over a wide range of chemical shifts, depending on the solvent and concentration.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (ortho to -OCH₂CH₃) | 6.80-6.90 | Doublet |
| Aromatic CH (ortho to -SCH₂COOH) | 7.25-7.35 | Doublet |
| -OCH₂CH₃ | 3.95-4.05 | Quartet |
| -SCH₂COOH | 3.60-3.70 | Singlet |
| -OCH₂CH₃ | 1.35-1.45 | Triplet |
| -COOH | 10.0-12.0 (broad) | Singlet |
Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the carboxylic acid is typically the most downfield signal, appearing at a chemical shift greater than 170 ppm. The aromatic carbons show a range of chemical shifts depending on their substitution pattern. The carbon atom attached to the oxygen of the ethoxy group is significantly deshielded, as is the carbon attached to the sulfur atom, though to a lesser extent. The methylene carbon of the ethoxy group and the methyl carbon are found in the upfield region of the spectrum. The methylene carbon of the thioacetic acid group also has a characteristic chemical shift.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -COOH | ~171 |
| Aromatic C-O | ~158 |
| Aromatic C-S | ~128 |
| Aromatic CH (ortho to -SCH₂COOH) | ~132 |
| Aromatic CH (ortho to -OCH₂CH₃) | ~115 |
| -OCH₂CH₃ | ~63 |
| -SCH₂COOH | ~37 |
| -OCH₂CH₃ | ~15 |
Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.
To further corroborate the structural assignments made from one-dimensional NMR data, two-dimensional (2D) NMR experiments are often employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.
A COSY spectrum would show correlations between coupled protons. For instance, a cross-peak would be observed between the signals of the aromatic protons, confirming their ortho relationship. Similarly, a cross-peak between the methylene and methyl protons of the ethoxy group would definitively establish their connectivity.
An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the signal for the methylene protons of the ethoxy group would show a correlation to the corresponding methylene carbon signal.
Vibrational Spectroscopy of this compound
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.
The FTIR spectrum of this compound displays a series of characteristic absorption bands that correspond to the various functional groups within the molecule.
A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp absorption band around 1700 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid functionalities are expected in the 1200-1300 cm⁻¹ region. The C-S stretching vibration is generally weak and appears in the fingerprint region. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ range.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H stretch (broad) | 2500-3300 |
| Carboxylic Acid (-COOH) | C=O stretch | ~1700 |
| Ether (-O-) | C-O stretch | 1200-1300 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Alkyl C-H | C-H stretch | 2850-3000 |
| Aromatic C-H | C-H stretch | 3000-3100 |
Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light.
In the Raman spectrum of this compound, the symmetric vibrations and those of non-polar bonds often produce strong signals. The aromatic ring vibrations, particularly the ring breathing mode, are typically prominent in the Raman spectrum. The C-S bond, which may show a weak band in the FTIR spectrum, can sometimes be more readily observed in the Raman spectrum. The C=O stretching vibration will also be present, though its intensity may differ from that in the FTIR spectrum. The symmetric stretching of the C-S-C linkage is also a potential characteristic Raman band.
Table 4: Potential Raman Shifts for this compound
| Functional Group | Vibrational Mode | Raman Shift (cm⁻¹) |
| Aromatic Ring | Ring Breathing | ~1000 |
| Aromatic Ring | C=C stretch | 1580-1610 |
| Thioether (-S-) | C-S stretch | 600-700 |
| Carboxylic Acid (-COOH) | C=O stretch | ~1650-1700 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. The molecular ion peak confirms the compound's mass, while the fragments provide a roadmap to its structural components.
For this compound, with a molecular formula of C₁₀H₁₂O₃S, the nominal molecular weight is 212.27 g/mol scbt.com. In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 212. The fragmentation is predicted to occur at the most labile bonds. Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl radical (M-17) or the entire carboxyl group (M-45) libretexts.org. Another likely fragmentation is the cleavage of the S-CH₂ bond, which would yield distinct, identifiable fragments.
A plausible fragmentation pattern would include:
m/z 212 : The molecular ion [C₁₀H₁₂O₃S]⁺•.
m/z 167 : Loss of the carboxyl group (-COOH), resulting in the [C₉H₁₁OS]⁺ fragment.
m/z 153 : Cleavage of the entire acetic acid side chain, leaving the [C₈H₉O S]⁺ fragment (4-ethoxyphenylthio cation).
m/z 139 : Loss of an ethyl group (-C₂H₅) from the ethoxy moiety, followed by rearrangement.
m/z 77 : A fragment corresponding to the phenyl group [C₆H₅]⁺.
m/z 45 : The [COOH]⁺ fragment, characteristic of carboxylic acids acdlabs.com.
These fragments help to piece together the molecular structure, confirming the presence of the 4-ethoxyphenylthio and acetic acid moieties.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas (isobars) by measuring mass to several decimal places nist.gov.
For this compound, the theoretical exact mass is calculated from the masses of its constituent isotopes. This precise measurement is critical for unambiguous formula assignment in complex samples or when validating a newly synthesized compound acs.orgijpsm.com.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₃S |
| Calculated Monoisotopic Mass | 212.05071 Da |
| Adduct Form ([M+H]⁺) | 213.05852 Da |
| Adduct Form ([M+Na]⁺) | 235.04046 Da |
Experimental HRMS data, typically matching the calculated value to within a few parts per million (ppm), provides definitive confirmation of the compound's elemental formula.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry acdlabs.com. This method is particularly useful for analyzing compounds in complex mixtures, such as biological fluids or reaction mixtures academia-arabia.com.
In the analysis of this compound, a reversed-phase HPLC column (such as a C18) would typically be used. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or acetic acid to improve peak shape and ionization efficiency academia-arabia.comchemspider.com. The compound would elute at a characteristic retention time, after which it enters the mass spectrometer for detection. LC-MS can be used to quantify the compound's concentration, monitor its presence in a reaction, or identify it in a complex matrix, providing both qualitative and quantitative data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule . The spectrum is a plot of absorbance versus wavelength and is characteristic of the compound's chromophores—the parts of the molecule that absorb light.
The structure of this compound contains several chromophores:
The Phenyl Ring : This aromatic system exhibits strong absorption in the UV region due to π → π* transitions. Substituted benzenes typically show a primary band around 200-220 nm and a secondary, less intense band around 250-280 nm.
The Carboxyl Group (-COOH) : This group undergoes an n → π* transition, which is typically weak and may be observed as a shoulder on the main aromatic absorption bands raco.cat. This transition is often seen in the 200-220 nm range nist.gov.
| Transition Type | Associated Chromophore | Expected Wavelength Range (λmax) |
|---|---|---|
| π → π | Substituted Phenyl Ring | ~220-280 nm |
| n → π | Carboxyl Group (C=O) | ~200-220 nm (often overlapping) |
X-ray Crystallography for Solid-State Structural Elucidation of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions iucr.org.
As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. However, if a suitable crystal were grown, the analysis would provide invaluable data. For carboxylic acids, X-ray crystallography often reveals strong intermolecular hydrogen bonds, typically forming centrosymmetric dimers where the carboxyl groups of two molecules interact (O–H···O) . The analysis would also determine the conformation of the ethoxy group and the geometry around the sulfur atom.
A hypothetical data table for such an analysis is presented below, based on typical values for related organic molecules pdbj.org.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per unit cell) | 4 |
| Key Interactions | O-H···O hydrogen bonding |
Elemental Analysis (CHNS-O) for Stoichiometric Confirmation of this compound
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's purity and stoichiometric formula bsu.edu.azmdpi.com.
For this compound (C₁₀H₁₂O₃S), the theoretical elemental composition can be precisely calculated.
| Element | Molecular Formula | Calculated Mass Percentage (%) | Found Mass Percentage (%) |
|---|---|---|---|
| Carbon (C) | C₁₀H₁₂O₃S | 56.58% | To be determined experimentally |
| Hydrogen (H) | 5.70% | ||
| Oxygen (O) | 22.61% | ||
| Sulfur (S) | 15.11% |
Computational Chemistry Studies and Theoretical Investigations of 4 Ethoxyphenyl Thio Acetic Acid
Quantum Chemical Calculations on [(4-Ethoxyphenyl)thio]acetic Acid
Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Electronic Structure
No specific studies employing DFT or HF methods for this compound were identified.
Basis Set Selection and Computational Parameters
Information regarding the basis sets and computational parameters used for calculations on this compound is not available.
Molecular Modeling and Conformational Analysis of this compound
Geometry Optimization and Energy Minimization
Specific optimized geometries and energy minimization data for this compound could not be located.
Potential Energy Surface Exploration
There are no available studies on the potential energy surface of this compound.
Prediction of Spectroscopic Parameters for this compound
No predicted spectroscopic parameters (e.g., NMR, IR, UV-Vis) derived from computational methods for this compound were found.
Computational Analysis of this compound Remains a Niche Area of Research
Comprehensive searches for computational chemistry studies and theoretical investigations on this compound reveal a notable gap in publicly available scientific literature. While extensive research exists on the computational analysis of related molecules, including other thioacetic acid derivatives and compounds with similar structural motifs, specific theoretical data for this compound is not readily found.
Methodologies for the theoretical prediction of NMR chemical shifts, the simulation of IR and UV-Vis spectra, and the analysis of electronic properties through techniques like Density Functional Theory (DFT) are well-established in the field of computational chemistry. These methods, including Frontier Molecular Orbital (HOMO-LUMO) analysis, the mapping of electrostatic potentials, and the calculation of reactivity descriptors, are routinely applied to understand molecular structure, stability, and reactivity. Furthermore, in silico studies, such as molecular docking, are commonly used to investigate the interactions of small molecules with biological targets.
However, the application of these powerful computational tools to this compound has not been the subject of dedicated publications found within the searched scholarly databases. While studies on analogous compounds, such as 2-((2-methoxyphenyl)thio)acetic acid, provide insights into the potential electronic and structural properties, direct data for the 4-ethoxy substituted variant is absent. Consequently, the creation of specific data tables for its theoretical NMR chemical shifts, simulated spectra, electronic properties, and interaction studies is not possible based on the currently available research.
This indicates that the detailed computational characterization of this compound represents an underexplored area within chemical research. Future computational studies would be necessary to generate the specific data required for a thorough theoretical analysis of this compound.
In Silico Studies of Interactions Involving this compound
Ligand-Receptor Interaction Modeling
There are currently no published studies that model the interaction of this compound with any biological receptor. Such studies are crucial for understanding the potential mechanism of action of a compound at the molecular level. They can reveal key binding modes, identify critical amino acid residues involved in the interaction, and provide insights into the forces driving complex formation, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. The absence of this data for this compound means that its potential biological targets and the nature of its interactions remain purely speculative.
Molecular Docking Simulations for Binding Affinity Prediction
Similarly, no molecular docking simulations have been reported for this compound to predict its binding affinity for any specific protein target. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The accompanying scoring functions can estimate the binding affinity, providing a quantitative measure of the strength of the interaction. This information is invaluable in the early stages of drug discovery for prioritizing compounds for further experimental testing. Without such simulations, the potential efficacy of this compound as an inhibitor or activator of any given protein cannot be computationally assessed.
Synthesis and Exploration of Derivatives and Analogues of 4 Ethoxyphenyl Thio Acetic Acid
Rational Design Principles for Structural Modification of [(4-Ethoxyphenyl)thio]acetic Acid Scaffold
The rational design of analogues of this compound is predicated on a number of key medicinal chemistry principles aimed at systematically modifying its structure to explore and optimize its biological activity. These principles guide the targeted synthesis of new derivatives with potentially enhanced potency, selectivity, and pharmacokinetic profiles.
A primary strategy involves bioisosteric replacement , where functional groups are substituted with other groups that possess similar physical or chemical properties. This approach is widely used to improve the characteristics of a lead compound. For instance, the ethoxy group on the phenyl ring could be replaced with other alkoxy groups of varying chain lengths or with halogen atoms to modulate lipophilicity and electronic effects. The carboxylic acid moiety itself is a frequent target for bioisosteric replacement to enhance metabolic stability and membrane permeability. nih.govscispace.com Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govscispace.comdrughunter.com
Structure-Activity Relationship (SAR) studies form the cornerstone of the rational design process. By synthesizing a series of related compounds and evaluating their biological activity, researchers can deduce which structural features are crucial for the desired effect. collaborativedrug.com For the this compound scaffold, SAR exploration would involve systematically altering the substitution pattern on the phenyl ring, modifying the length and branching of the acetic acid side chain, and replacing the thioether linkage. nih.gov
Conformational analysis is another critical aspect. The three-dimensional shape of a molecule is paramount for its interaction with biological targets. Modifications that alter the conformational flexibility of the this compound backbone, such as introducing rigidifying elements or flexible linkers, can significantly impact its activity.
Finally, the principles of scaffold hopping can be applied, where the core phenoxythioacetic acid structure is replaced with a different chemical scaffold that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemical classes with similar biological activities.
Aryl and Heteroaryl Ring Substitutions on the this compound Backbone
Modification of the aryl ring in this compound provides a rich opportunity to explore the impact of electronic and steric effects on the molecule's properties. The introduction of various substituents on the phenyl ring can significantly alter its interaction with biological targets.
Replacing the phenyl ring with various heteroaryl rings is a common strategy in medicinal chemistry to introduce new hydrogen bonding opportunities, alter metabolic stability, and explore different binding interactions. A variety of heterocyclic systems could be considered as replacements for the phenyl ring, as shown in the table below.
| Parent Scaffold | Ring System | Potential Impact |
|---|---|---|
| This compound | Pyridine (B92270) | Introduces a basic nitrogen atom, potentially altering solubility and providing a new hydrogen bond acceptor site. |
| Thiophene | A bioisostere of the phenyl ring, it can modify electronic properties and metabolic pathways. nih.gov | |
| Thiazole (B1198619) | Can introduce additional hydrogen bond acceptors and donors, potentially enhancing target binding. mdpi.comnih.gov | |
| Oxadiazole | Offers a different arrangement of heteroatoms, influencing the electronic profile and hydrogen bonding capacity. mdpi.com |
Modifications of the Acetic Acid Side Chain and Thioether Linkage
The acetic acid side chain and the thioether linkage are key functional components of the this compound scaffold, and their modification can lead to significant changes in the molecule's properties.
The acetic acid moiety is a primary point for interaction with biological targets, often through ionic bonds or hydrogen bonding. Altering the length of the alkyl chain (e.g., propionic or butyric acid derivatives) can change the distance between the aromatic ring and the carboxylate group, which can be critical for optimal binding. Introducing substituents on the α-carbon of the acetic acid can create chiral centers and influence the molecule's stereochemistry and interaction with chiral biological environments. As previously mentioned, the carboxylic acid can be replaced with various bioisosteres to improve pharmacokinetic properties. nih.govscispace.com
The thioether linkage provides a degree of flexibility to the molecule. Oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone introduces more polar functionalities and alters the geometry and electronic nature of the linker. tandfonline.com These modifications can impact the molecule's solubility, metabolic stability, and ability to form hydrogen bonds. tandfonline.com Replacing the sulfur atom with other linkers, such as an oxygen atom (ether), an amine (amino), or a methylene (B1212753) group, would create a new series of analogues with different conformational preferences and chemical properties.
The following table summarizes potential modifications to the side chain and linkage:
| Modification Type | Specific Modification | Potential Consequence |
|---|---|---|
| Acetic Acid Side Chain | Chain Extension (e.g., propionic acid) | Alters the spatial relationship between the aromatic ring and the acidic group. |
| α-Substitution | Introduces stereochemistry and can influence binding affinity and selectivity. | |
| Carboxylic Acid Bioisosteres (e.g., tetrazole, acyl sulfonamide) | Improves metabolic stability, membrane permeability, and can modulate acidity. nih.govscispace.comdrughunter.com | |
| Thioether Linkage | Oxidation (Sulfoxide, Sulfone) | Increases polarity, alters geometry, and introduces hydrogen bond accepting capabilities. tandfonline.com |
| Replacement with Ether (-O-) | Changes bond angles and flexibility, potentially altering conformation. | |
| Replacement with Amine (-NH-) | Introduces a hydrogen bond donor and a basic center. |
Structure-Activity Relationship (SAR) Studies of this compound Analogues (General Chemical Principles)
While specific SAR data for this compound is not extensively available in the public domain, general principles can be inferred from studies on analogous arylthioacetic acid and phenoxyacetic acid derivatives. nih.govontosight.ai These studies provide a framework for understanding how structural modifications can influence biological activity.
A hypothetical SAR study on this scaffold would likely reveal several key trends. The nature and position of the substituent on the phenyl ring would be expected to have a significant impact. For many biologically active compounds, a certain degree of lipophilicity is required for membrane permeability, suggesting that small alkyl or halogen substituents on the phenyl ring could be beneficial. The electronic properties of these substituents can also influence activity by affecting the acidity of the carboxylic acid or by participating in electronic interactions with the target. researchgate.net
The integrity of the acetic acid side chain is often crucial for activity, as the carboxylate group frequently acts as a key binding element. Any modification that drastically alters the acidity or the spatial position of this group would likely have a profound effect on activity. The distance between the aromatic ring and the carboxylate can also be a critical determinant of potency.
A summary of general SAR principles is presented in the table below, based on common findings for similar chemical scaffolds.
| Structural Feature | General Observation in Analogous Series | Inferred Importance for this compound |
|---|---|---|
| Aromatic Ring Substitution | Small, lipophilic substituents often enhance activity. The position of the substituent is critical. researchgate.net | The 4-ethoxy group likely plays a key role in binding. Modifications will significantly impact activity. |
| Carboxylic Acid Moiety | Often essential for activity, acting as a primary binding group. nih.govscispace.com | Likely a critical pharmacophoric element. Bioisosteric replacement could modulate properties while retaining activity. drughunter.com |
| Thioether Linker | Provides flexibility. Oxidation to sulfoxide/sulfone can modulate polarity and activity. tandfonline.com | The linker's length and flexibility are likely important. Modifications would impact the molecule's 3D shape and interactions. |
| Stereochemistry | Introduction of chiral centers can lead to enantiomers with different biological activities. | α-Substitution on the acetic acid chain would introduce stereocenters, potentially leading to more potent and selective analogues. |
Advanced Applications of 4 Ethoxyphenyl Thio Acetic Acid in Chemical Science
Utility of [(4-Ethoxyphenyl)thio]acetic Acid as a Versatile Synthetic Intermediate
The presence of both a reactive carboxylic acid and a nucleophilic sulfur atom, along with the modifiable aromatic ring, positions this compound as a key starting material for a range of organic transformations.
Precursor in Complex Organic Molecule Synthesis
Arylthioacetic acids, including this compound, are well-established precursors for the synthesis of various heterocyclic compounds. The carboxylic acid group can be readily converted into other functionalities, such as esters or amides, which can then participate in intramolecular cyclization reactions. For instance, these types of acids are used in the preparation of benzothiazepine (B8601423) derivatives, which are important scaffolds in medicinal chemistry.
The general synthetic utility of aryloxy- and arylthio-acetic acids is well-documented for creating complex cyclic structures. researchgate.netqub.ac.uk For example, they can undergo tandem addition-cyclization reactions. grafiati.com Research has shown that arylthioacetic acids can be prepared and subsequently used in various synthetic applications. researchgate.net The thioether component can also direct or participate in reactions. For example, palladium-catalyzed intramolecular decarbonylative coupling of thioesters, derived from their corresponding carboxylic acids, can form new C–S bonds, demonstrating a pathway to novel thioether-containing molecules. nsf.gov
Reagent for Introducing Thiol-Containing Moieties
The thioether linkage in this compound can be cleaved under specific reductive conditions to generate a thiol. However, a more common application involves using the entire molecule to introduce the (4-ethoxyphenyl)thio group. The carboxylic acid can be activated and coupled with alcohols or amines to form esters or amides, respectively, thereby incorporating the thioether moiety into a larger molecule.
Furthermore, developments in catalysis have demonstrated that thioesters, which can be synthesized from carboxylic acids, can act as effective "protonless" sulfur reagents. nih.gov In innovative palladium-catalyzed reactions, a thioester can serve as a dual-purpose reagent, activating a carboxylic acid and acting as a sulfur nucleophile in a decarbonylative thioetherification process. nih.gov This acyl capture catalysis provides a direct, base-free method for creating new thioether linkages, highlighting the potential of carboxylic acids like this compound to be converted into reagents for introducing sulfur-containing groups. nih.gov
Role in Catalysis and Reagent Development Based on this compound Structure
The functional groups within this compound offer several avenues for its use in developing new catalysts and reagents. The carboxylic acid group can act as a catalytic species in certain reactions, such as the iodine-mediated oxidation of thioethers to sulfoxides. acs.org
The development of ruthenium-based catalysts has enabled the direct hydrogenation of thioesters—derivable from this compound—into their corresponding alcohols and thiols. nih.gov This process is notable for its tolerance of other functional groups, including carboxylic acids, showcasing the potential for selective transformations in molecules containing this structural motif. nih.gov This catalytic system avoids the use of stoichiometric hydride reagents and represents a greener, more efficient synthetic route. nih.gov
Additionally, palladium catalysis has been effectively used for the decarbonylative coupling of thioesters. nsf.gov This methodology allows for the formation of thioethers through C–S bond cleavage and reformation, demonstrating excellent functional group tolerance and scalability. nsf.gov Such catalytic strategies underscore the utility of thioether-containing carboxylic acids in advanced chemical synthesis.
Applications in Material Science and Surface Chemistry Based on Thioether and Carboxylic Acid Functionalities
The dual functionality of this compound, featuring a soft thioether group and a hard carboxylic acid group, makes it an interesting candidate for applications in material science, particularly in corrosion inhibition and the stabilization of nanomaterials.
Corrosion Inhibition Mechanisms and Studies (e.g., related thioacetic acid derivatives)
Organic compounds containing heteroatoms like sulfur and oxygen are widely investigated as corrosion inhibitors for metals in acidic environments. mdpi.comresearchgate.net The effectiveness of these inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective barrier. mdpi.comscielo.org.mx The adsorption process can involve physisorption, chemisorption, or a combination of both.
Derivatives of thiourea (B124793) and oxadiazole containing sulfur atoms have shown significant inhibition efficiency for mild steel in acidic solutions like formic acid, hydrochloric acid, and sulfuric acid. researchgate.netresearchgate.net The mechanism involves the lone pair electrons on the sulfur atom interacting with the vacant d-orbitals of the metal, leading to the formation of a coordinate bond. The carboxylic acid group in this compound can also contribute to this protective effect. Carboxyphosphonic acids, for example, have demonstrated remarkable anticorrosive properties by forming stable protective layers on metal surfaces. mdpi.com The combination of a thioether and a carboxylic acid in one molecule allows for multiple points of attachment to the metal surface, potentially leading to a more robust and stable protective film. Studies on various organic inhibitors have shown that the presence of both sulfur and oxygen atoms enhances their protective capabilities. google.com
| Inhibitor Type | Metal/Alloy | Corrosive Medium | Inhibition Mechanism | Key Findings |
| 1,2,3-Triazole Derivatives | Steels, Copper, Iron, Aluminum | Acidic Solutions | Adsorption via heteroatoms (N, S, O) and π-electrons. mdpi.com | High inhibition efficiency; forms a protective barrier. mdpi.commdpi.com |
| Thiourea Derivatives | Mild Steel | Formic Acid | Physical adsorption on the steel surface. researchgate.net | Inhibition efficiency varies with concentration and temperature. researchgate.net |
| Aromatic Oxadiazoles | Mild Steel | HCl, H₂SO₄ | Predominantly cathodic inhibition. researchgate.net | Adsorption follows Temkin's isotherm. researchgate.net |
| Carboxyphosphonic Acids | Iron, Steel | Aqueous Environment | Formation of stable protective layers on the metal surface. mdpi.com | Effective substitute for traditional acidic corrosion inhibitors. mdpi.com |
Potential as a Stabilizing Agent in Nanomaterial Synthesis
The synthesis of stable, monodisperse nanoparticles is a significant area of research, with the choice of stabilizing agent being crucial to controlling particle size, shape, and surface chemistry. mdpi.com Molecules that possess both thiol or thioether groups and carboxylic acid functionalities are particularly effective as stabilizing ligands. mdpi.com
The thioether group exhibits a strong affinity for the surfaces of noble metal nanoparticles, such as gold and cobalt, while the carboxylic acid group enhances water solubility and provides a point for further functionalization. mdpi.commdpi.com For instance, thioether end-functionalized poly(methacrylic acid) has been successfully used to stabilize ultra-small magnetic iron oxide nanoparticles and water-soluble gold nanoparticles. mdpi.commdpi.com Similarly, thiol-containing carboxylic acids have been used to replace surfactants on the surface of gold nanorods, demonstrating the strong binding of the sulfur-containing ligand. researchgate.net
The carboxylic acid moiety can deprotonate, leading to a negatively charged surface that provides electrostatic stabilization and prevents aggregation of the nanoparticles. mdpi.comacs.org The dual nature of this compound, with its surface-active thioether and solubilizing/functionalizable carboxylic acid, makes it a promising candidate for use as a capping agent in the controlled synthesis of a variety of functional nanomaterials. rsc.org
| Nanoparticle | Stabilizing Agent Type | Functional Groups | Role of Stabilizer | Reference |
| Iron Oxide | Thiol-functionalized poly(methacrylic acid) | Thiol, Carboxylic Acid | Controls particle size, prevents aggregation, provides water solubility. | mdpi.com |
| Gold | Alkyl thioether end-functionalized poly(methacrylic acid) | Thioether, Carboxylic Acid | Produces water-soluble, monodisperse nanoparticles. | mdpi.commdpi.com |
| Cobalt | Thioether ligand | Thioether, Carboxylic Acid | Ensures stability and allows for post-synthesis functionalization. | mdpi.com |
| Gold Nanorods | Thiol-containing carboxylic acids | Thiol, Carboxylic Acid | Replaces surfactant layer, functionalizes the surface. | researchgate.net |
Future Perspectives and Emerging Research Avenues for 4 Ethoxyphenyl Thio Acetic Acid Chemistry
Development of Advanced Synthetic Strategies for Complex Architectures
The synthesis of [(4-Ethoxyphenyl)thio]acetic acid itself can be achieved through established methods, such as the reaction of 4-ethoxybenzenethiol (B3021132) with chloroacetic acid. guidechem.com However, the true synthetic challenge and opportunity lie in the incorporation of this moiety into more complex molecular architectures. Future research should focus on developing advanced synthetic strategies that allow for the precise and efficient construction of novel derivatives with tailored properties.
Modern synthetic organic chemistry offers a powerful toolkit for the formation of carbon-sulfur bonds, which is central to the chemistry of this compound. nih.govthieme-connect.comresearchgate.net Transition-metal-catalyzed cross-coupling reactions, for instance, have revolutionized the synthesis of aryl thioethers. nih.govresearchgate.net Future work could explore the use of catalysts based on palladium, nickel, or copper to couple the this compound core with a diverse range of functionalities. thieme-connect.comresearchgate.net Decarbonylative coupling strategies, which forge C–S bonds from thioesters, also present a promising avenue for creating novel structural motifs. nih.gov
Furthermore, C–H activation represents a paradigm shift in organic synthesis, enabling the direct functionalization of otherwise inert C–H bonds. thieme-connect.com Applying these methods to the aromatic ring or the acetic acid side chain of this compound could provide direct access to a wide array of previously inaccessible derivatives. The development of such strategies would be instrumental in building libraries of complex molecules for various applications.
Table 1: Potential Advanced Synthetic Methodologies for this compound Derivatives
| Methodology | Description | Potential Application to this compound |
|---|---|---|
| Transition-Metal-Catalyzed Cross-Coupling | Formation of C-S bonds using catalysts like palladium, nickel, or copper to couple aryl halides or pseudohalides with thiols. nih.govresearchgate.net | Coupling of the sulfur atom with various aromatic or aliphatic partners to create diverse thioether derivatives. |
| Decarbonylative Coupling | Intramolecular decarbonylation of thioesters to form aryl thioethers, offering alternative synthetic disconnections. nih.gov | Synthesis of complex aryl thioethers by installing the [(4-Ethoxyphenyl)thio] group via a thioester intermediate. |
| C–H Activation/Functionalization | Direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. thieme-connect.com | Direct modification of the aromatic ring or the acetic acid side chain to introduce new functional groups. |
| Photoredox Catalysis | Use of light to initiate redox processes, enabling mild and selective transformations. | Development of novel, light-driven methods for the synthesis and functionalization of this compound derivatives. |
In-depth Mechanistic Understanding of this compound Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing synthetic routes and designing new ones. While specific mechanistic studies on this compound are scarce, future research can draw parallels from the broader literature on arylthioacetic acids and thioethers. dokumen.publibretexts.org
Key areas for mechanistic investigation would include the elucidation of pathways in transition-metal-catalyzed reactions, such as the oxidative addition and reductive elimination steps in cross-coupling cycles. nih.gov Understanding the role of ligands, solvents, and other additives would enable finer control over reaction outcomes, including selectivity and efficiency. For instance, in the context of Staudinger synthesis involving arylthioacetic acids, computational and experimental studies have been used to investigate the role of imine isomerization in determining the stereoselectivity of β-lactam formation. mdpi.compreprints.org
Furthermore, investigating the reactivity of the carboxylic acid and thioether functionalities under various conditions would be essential. This includes studying the kinetics and thermodynamics of esterification, amidation, and reactions at the sulfur atom, such as oxidation to sulfoxides and sulfones. Such fundamental knowledge would be invaluable for predicting the behavior of this compound in complex chemical environments and for designing multi-step syntheses.
Integration with Emerging Technologies in Chemical Synthesis and Characterization
The integration of emerging technologies can significantly accelerate the research and development process for this compound and its derivatives. Flow chemistry, for example, offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and scalability. mdpi.comnih.govchemrxiv.orgrsc.orgchemistryworld.com The synthesis of sulfur-containing compounds, which can sometimes involve hazardous reagents or intermediates, is particularly well-suited for flow-based methods. nih.govchemrxiv.org Future research should explore the development of continuous-flow processes for the synthesis and derivatization of this compound, potentially leading to more efficient and greener manufacturing processes.
High-throughput screening (HTS) techniques could be employed to rapidly evaluate the biological or material properties of libraries of this compound analogues. This would enable the efficient identification of lead compounds for further development.
In terms of characterization, advanced analytical techniques are vital for unambiguously determining the structure and purity of novel compounds. tudelft.nlnih.govmdpi.combohrium.com Techniques such as high-resolution mass spectrometry (HRMS), multi-nuclear NMR spectroscopy, and X-ray crystallography will be indispensable for characterizing the complex architectures that may arise from advanced synthetic strategies. The use of specialized techniques for probing thioether linkages, such as those employed in the characterization of modified antibodies, could also provide valuable insights. nih.govmdpi.com
Table 2: Emerging Technologies for the Advancement of this compound Chemistry
| Technology | Description | Potential Impact |
|---|---|---|
| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch reactor. mdpi.comnih.govrsc.org | Increased safety, better reproducibility, and easier scalability for the synthesis of this compound and its derivatives. |
| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological or chemical activity. | Rapid identification of analogues with desirable properties from large compound libraries. |
| Advanced Mass Spectrometry | Techniques like HRMS for precise mass determination and structural elucidation. nih.gov | Unambiguous characterization of novel and complex derivatives. |
| Multi-dimensional NMR Spectroscopy | Advanced NMR techniques for detailed structural analysis of complex molecules in solution. | Elucidation of the three-dimensional structure and conformation of new compounds. |
Computational Design and Predictive Modeling for Novel Analogues of this compound
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering the ability to predict molecular properties and guide experimental design. optibrium.comcas.orgfrontiersin.org For this compound, computational methods can be employed to design novel analogues with specific desired characteristics, such as enhanced biological activity or improved material properties.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of this compound derivatives with their observed activities. connectedpapers.comacs.org These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. Machine learning and artificial intelligence are increasingly being used to develop more sophisticated predictive models in drug discovery and materials science. cas.orgnih.gov
Molecular docking simulations can be used to predict the binding mode of this compound analogues to biological targets, such as enzymes or receptors. This information can guide the design of more potent and selective inhibitors or agonists. For instance, computational studies have been instrumental in the discovery of novel arylthioacetic acid derivatives as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase. acs.org
Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of this compound, helping to rationalize observed reaction outcomes and predict the feasibility of new transformations. This can be particularly useful for understanding and predicting the regioselectivity and stereoselectivity of reactions.
Table 3: Computational Approaches for the Design of Novel this compound Analogues
| Computational Method | Description | Application |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate the chemical structure of a series of compounds to their biological activity. connectedpapers.comacs.org | Predicting the activity of virtual analogues to guide synthetic efforts. |
| Machine Learning / AI | Algorithms that can learn from data to make predictions or decisions. cas.orgnih.gov | Developing advanced predictive models for various properties, including bioactivity and toxicity. |
| Molecular Docking | Predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org | Designing analogues with improved binding affinity and selectivity for biological targets. |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Understanding reactivity, reaction mechanisms, and predicting spectroscopic properties. |
Q & A
Q. Experimental Design
- Plant models : Use rhizogenesis assays in Paulownia clones () or corn sprout germination () to quantify root elongation and biomass .
- Fungicidal activity : Follow OECD 207 (soil microcosm) or ISO 16240 (aquatic toxicity) for environmental risk assessment .
- Computational tools :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate toxicity and bioavailability .
- Molecular docking : Identify potential targets (e.g., fungal cytochrome P450 enzymes) using AutoDock Vina .
What methodologies are recommended for toxicity profiling of this compound derivatives?
Advanced Research Question
- In vitro assays :
- In silico models :
- QSAR : Develop predictive models using datasets from ToxCast or PubChem .
- Cellular uptake simulations : Predict membrane permeability via COSMO-RS .
How can researchers optimize the environmental stability of this compound in agricultural applications?
Advanced Research Question
- Photostability studies : Expose compounds to UV light (λ = 254 nm) and monitor degradation via LC-MS. Ethoxy groups may reduce photolysis compared to chloro derivatives .
- Soil half-life : Conduct OECD 307 tests to measure biodegradation rates. Lower log P values (~2.8) correlate with faster microbial breakdown .
- Formulation strategies : Encapsulate in biodegradable polymers (e.g., PLA) to control release and minimize runoff .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
